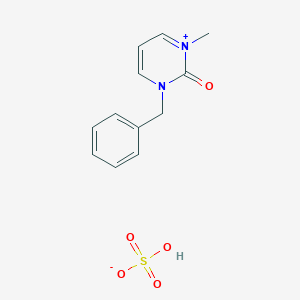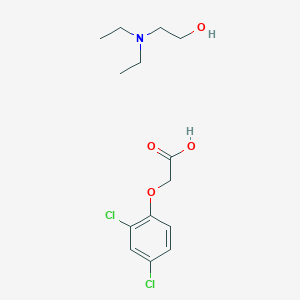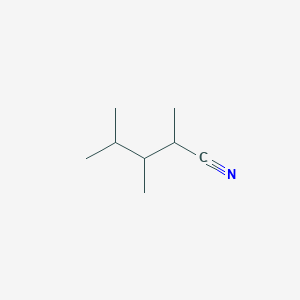
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine ring structure but lacks the benzyl and methyl groups.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure but with different substituents.
Uniqueness
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54424-45-2 |
|---|---|
Fórmula molecular |
C12H14N2O5S |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
1-benzyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C12H13N2O.H2O4S/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-9H,10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
HVAJCKAULRPJBM-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)






![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)


![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)


